Boc-D-Leucinol
CAS No.: 106930-51-2
VCID: VC0012834
Molecular Formula: C11H23NO3
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.
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Description | Boc-D-leucinol is a chemical compound utilized in peptide synthesis and pharmaceutical research . It acts as a protecting group for amino acids, enabling selective modification of specific sites during peptide synthesis without affecting other areas . In pharmaceutical research, Boc-D-leucinol plays a role in synthesizing bioactive compounds for the development of new therapeutic agents . It is also employed as a chiral auxiliary in asymmetric synthesis, assisting researchers in creating compounds with specific stereochemistry, which is critical for drug efficacy . Furthermore, in biotechnology, Boc-D-leucinol contributes to the production of modified proteins and enzymes, enhancing their stability and activity for various applications, and it is explored in material science for developing novel materials like polymers . Chemically, Boc-D-leucinol has the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mole . Its IUPAC name is tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate . Other names include N-Boc-D-Leucinol . It presents as a colorless oil . A related compound, Boc-D-leucine, also known as tert-Butoxycarbonyl-D-leucine, has the molecular formula C11H21NO4 . Experienced research assistants understand the importance of showcasing their skills and achievements in a clear and concise resume . A hybrid resume format is often ideal, combining chronological and functional elements to highlight both experience and skills . Essential skills include data interpretation and collaborative research techniques . When describing research experience, it is important to use precision-friendly language and avoid jargon . |
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CAS No. | 106930-51-2 |
Product Name | Boc-D-Leucinol |
Molecular Formula | C11H23NO3 |
Molecular Weight | 217.31 g/mol |
IUPAC Name | tert-butyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |
Standard InChI | InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1 |
Standard InChIKey | LQTMEOSBXTVYRM-SECBINFHSA-N |
SMILES | CC(C)CC(CO)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)CC(CO)NC(=O)OC(C)(C)C |
PubChem Compound | 16211316 |
Last Modified | Sep 14 2023 |
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